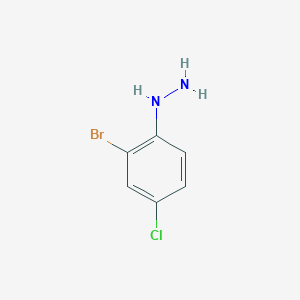
(2-Bromo-4-chlorophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-4-chlorophenyl)hydrazine” is a chemical compound with the linear formula C6H6BrClN2. It has a molecular weight of 221.48 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A preparation method of 2-bromophenylhydrazine hydrochloride involves steps of diazotization, reduction, purification, and salification . In the steps of diazotization and reduction, concentrated hydrochloric acid is used to keep strong acidity of the reaction liquor and further to guarantee smooth and complete proceeding of the reaction .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-chlorophenyl)hydrazine” is based on structures generated from information available in ECHA’s databases . The InChI code is 1S/C6H6BrClN2/c7-5-3-4 (8)1-2-6 (5)10-9/h1-3,10H,9H2 .
Chemical Reactions Analysis
Hydrazines, such as “(2-Bromo-4-chlorophenyl)hydrazine”, can react with carbonyls to form hydrazones . This reaction is similar to that of imine formation .
Physical And Chemical Properties Analysis
“(2-Bromo-4-chlorophenyl)hydrazine” has a molecular weight of 221.48 . It is stored at a temperature of 4°C . .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Compounds
Synthesis of Arylidene-Hydrazinyl-Thiazolines
The synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and their reaction with 2-bromo-1-(4-bromophenyl)ethanone has been explored. These compounds are characterized using spectroscopic methods and mass spectrometry, offering insights into molecular modeling and fragmentation pathways (Ramadan, 2019).
Analytical Detection of Water Pollutants
Utilization of 2-bromo-4-chlorophenylhydrazine in the development of a nanostructure-amplified sensor for detecting major water pollutants, hydrazine and 4-chlorophenol, through voltammetric methods (Tahernejad-Javazmi et al., 2018).
Biological and Pharmaceutical Applications
Anti-Lipase and Anti-Urease Activities
Research on the synthesis of 1,2,4‐Triazole derivatives from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol showed moderate-to-good lipase inhibitory effects and high inhibitory effect against urease, indicating potential pharmaceutical applications (Bekircan et al., 2014).
Antidepressant Activities
Synthesis of 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate and their evaluation for antidepressant activities in animal models (Palaska et al., 2001).
Chemical Analysis and Detection Methods
Fluorescent Probes for Detecting Hydrazine
The development of a ratiometric fluorescent probe for the detection of hydrazine in biological and water samples. This includes the study of intramolecular charge transfer pathways and applications in fluorescence imaging (Zhu et al., 2019).
Titrimetric Determination of Organic Compounds
Bromine chloride, which reacts with hydrazine and its aryl derivative, is used for the determination of organic compounds. This method has applications in analyzing compounds like carbonyl and sulphanilamide (Verma et al., 1978).
Molecular Modeling and Structural Analysis
Modeling of Hydrazine Derivatives
A study on the vibration, interaction, and chemical reactivity of hydrazine derivatives using theoretical approaches. This includes molecular docking studies and dynamics simulation to predict biological activities (Mary et al., 2021).
Supramolecular Organization
Research on bis(3-halo-4-dimethylaminobenzylidene)hydrazines, including their synthesis, characterization, and structural determinations. The study provides insights into molecular interactions and crystal packing (Guieu et al., 2013).
Wirkmechanismus
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones . This suggests that the compound could potentially target these types of molecules in biological systems.
Mode of Action
(2-Bromo-4-chlorophenyl)hydrazine, like other hydrazines, can react with carbonyl compounds (aldehydes and ketones) to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the hydrazine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group .
Pharmacokinetics
Its physical properties such as its molecular weight (22148) and melting point (94-95°C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromo-4-chlorophenyl)hydrazine. For instance, its stability could be affected by temperature, as suggested by its reported storage temperature of 4°C . Furthermore, its solubility in water suggests that it may spread in water systems , potentially affecting its distribution and action in aquatic organisms.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, which include compounds like “(2-Bromo-4-chlorophenyl)hydrazine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Relevant Papers
A paper titled “A brief review of the biological potential of indole derivatives” discusses the biological potential of indole derivatives . Another paper titled “Synthesis, characterization, biological evaluation, DFT and molecular …” discusses the synthesis and characterization of various compounds .
Eigenschaften
IUPAC Name |
(2-bromo-4-chlorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMHGYZZACDGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chlorophenyl)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)

![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)
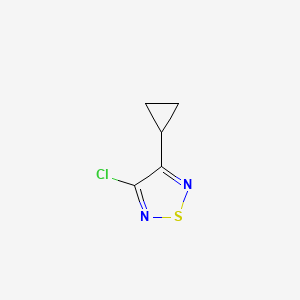
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2461308.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2461309.png)
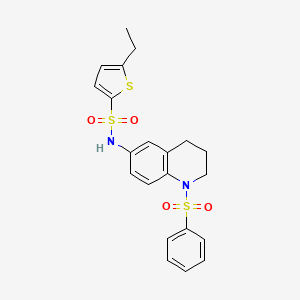
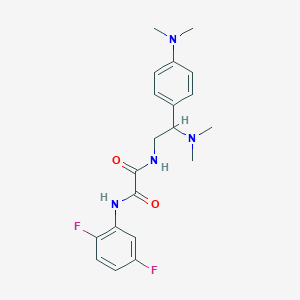
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)
![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)
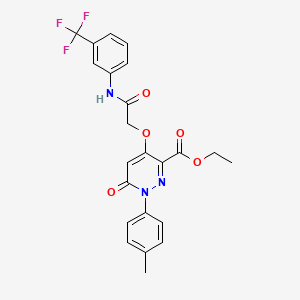
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)